molecular formula C15H14F2N2O2S B3254374 N-[(E)-1-(2,4-difluorophenyl)ethylideneamino]-4-methyl-benzenesulfonamide CAS No. 2369613-58-9

N-[(E)-1-(2,4-difluorophenyl)ethylideneamino]-4-methyl-benzenesulfonamide

Cat. No. B3254374
CAS RN: 2369613-58-9
M. Wt: 324.3 g/mol
InChI Key: XQCAIYHKHXUUKS-WOJGMQOQSA-N
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Description

N-[(E)-1-(2,4-difluorophenyl)ethylideneamino]-4-methyl-benzenesulfonamide, also known as DFB, is a chemical compound that has shown promising results in scientific research. DFB is a sulfonamide derivative that has been studied for its potential use as a therapeutic agent in various diseases.

Scientific Research Applications

  • Urease Inhibition : Schiff base derivatives of benzenesulfonamide, similar in structure to N-[(E)-1-(2,4-difluorophenyl)ethylideneamino]-4-methyl-benzenesulfonamide, have shown notable urease inhibitory activity. This suggests potential applications in treating diseases related to urease activity, such as peptic ulcers and urinary tract infections (Hamad et al., 2020).

  • Anti-Inflammatory and Anticancer Properties : Certain derivatives of benzenesulfonamide demonstrated anti-inflammatory, analgesic, and anticancer properties. This highlights their potential as therapeutic agents in the treatment of inflammation and cancer (Küçükgüzel et al., 2013).

  • Antibacterial Activity : Benzenesulfonamide derivatives have been evaluated for their antibacterial activities, indicating their potential use in developing new antibacterial agents (Parajapati & Goswami, 2016).

  • Antifungal and Anti-HIV Activity : Novel benzenesulfonamide compounds have shown promise in antifungal and anti-HIV applications, suggesting a potential role in the treatment of fungal infections and HIV (Zareef et al., 2007).

  • Photodynamic Therapy for Cancer Treatment : Benzenesulfonamide derivatives have been synthesized and characterized for their potential in photodynamic therapy, a treatment method for cancer. These compounds exhibit properties beneficial for Type II photosensitizers used in cancer treatment (Pişkin et al., 2020).

  • Chemical Genetics in Plant Biology : In plant biology, a compound structurally similar to benzenesulfonamide has been identified for its ethylene-like biological activity, influencing plant growth and development (Oh et al., 2017).

Mechanism of Action

Target of Action

The primary targets of N’-(1-(2,4-Difluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide are mammalian target of rapamycin (mTOR) , epidermal growth factor receptor (EGFR) , inducible nitric oxide synthase (iNOS) , mitogen-activated protein 2 kinase 1 (MAP2K1) , fibroblast growth factor receptor (FGFR) , and transforming growth factor-β1 (TGFB1) . These proteins play crucial roles in cell growth, proliferation, differentiation, and survival.

Mode of Action

The compound interacts with its targets through ligand-protein interactions

Biochemical Pathways

The compound affects multiple biochemical pathways due to its multi-targeted nature. The pathways influenced by the compound are likely related to the functions of its targets, which include cell growth, proliferation, differentiation, and survival . The downstream effects of these pathway alterations are complex and depend on the specific cellular context.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse due to its multi-targeted nature. It has been suggested that the compound has anticancer implications, potentially through its interactions with its targets . .

properties

IUPAC Name

N-[(E)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O2S/c1-10-3-6-13(7-4-10)22(20,21)19-18-11(2)14-8-5-12(16)9-15(14)17/h3-9,19H,1-2H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCAIYHKHXUUKS-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1-(2,4-Difluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-1-(2,4-difluorophenyl)ethylideneamino]-4-methyl-benzenesulfonamide
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N-[(E)-1-(2,4-difluorophenyl)ethylideneamino]-4-methyl-benzenesulfonamide
Reactant of Route 3
N-[(E)-1-(2,4-difluorophenyl)ethylideneamino]-4-methyl-benzenesulfonamide
Reactant of Route 4
N-[(E)-1-(2,4-difluorophenyl)ethylideneamino]-4-methyl-benzenesulfonamide
Reactant of Route 5
N-[(E)-1-(2,4-difluorophenyl)ethylideneamino]-4-methyl-benzenesulfonamide
Reactant of Route 6
N-[(E)-1-(2,4-difluorophenyl)ethylideneamino]-4-methyl-benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.